molecular formula C17H22N4O6S2 B3014971 methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034429-06-4

methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B3014971
CAS RN: 2034429-06-4
M. Wt: 442.51
InChI Key: GRAQMSKTTNVOKA-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a carbamate group, two sulfonyl groups, an imidazole ring, and a piperidine ring . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole and piperidine rings would introduce some rigidity into the structure, while the sulfonyl groups could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl groups and the ability of the carbamate group to form hydrogen bonds could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have explored the synthesis of various compounds related to methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, focusing on their structural characteristics. For instance, a study detailed the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, starting from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate, and characterized the compounds using FTIR, 1H, 13C NMR, and DEPT 135 analysis (Ovonramwen, Owolabi, & Falodun, 2021).

  • Another study synthesized 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, demonstrating valuable antibacterial properties. This research emphasized the structural elucidation through spectral data of IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2017).

Pharmacological and Biological Screening

  • Compounds related to this compound have been evaluated for various biological activities. For instance, a study investigated the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also conducted to understand the binding affinity and orientation of these compounds in human BChE protein (Khalid et al., 2016).

  • Another study synthesized N-substituted acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores. The antibacterial potentials of these compounds were evaluated, showcasing moderate inhibition against various bacterial strains (Iqbal et al., 2017).

Chemical Analysis and Imaging Applications

  • Research on related compounds also includes the development of high-performance liquid chromatographic methods for the determination of cimetidine and its main related compounds, highlighting the importance of analytical chemistry in understanding these molecules (Helali & Monser, 2006).

  • In the field of imaging, the synthesis of radiolabelled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging, was explored. This indicates the potential application of these compounds in diagnostic imaging and receptor studies (Hamill et al., 1996).

Mechanism of Action

Target of Action

The compound, also known as “methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is a derivative of imidazole . Imidazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with multiple targets in the body.

Mode of Action

The mode of action of this compound is likely to be complex due to the presence of the imidazole moiety, which is known to interact with various biological targets . The compound may interact with its targets through a variety of mechanisms, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to the broad range of biological activities associated with imidazole derivatives . These could include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse due to the broad range of biological activities associated with imidazole derivatives . These could include effects on bacterial and mycobacterial growth, inflammation, tumor growth, blood glucose levels, allergic reactions, fever, viral replication, oxidative stress, amoebic and helminthic infections, fungal growth, and ulcer formation . .

Action Environment

The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. For example, the compound’s solubility in water and other polar solvents could potentially enhance its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances.

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential biological activity. It could also involve investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl N-[4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-20-12-9-18-16(20)28(23,24)14-7-10-21(11-8-14)29(25,26)15-5-3-13(4-6-15)19-17(22)27-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQMSKTTNVOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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